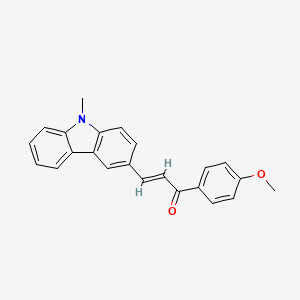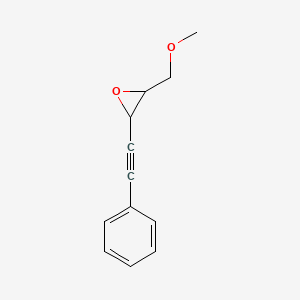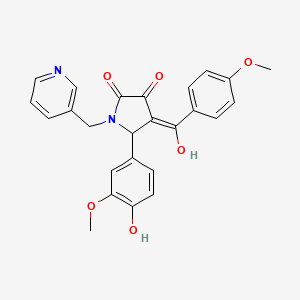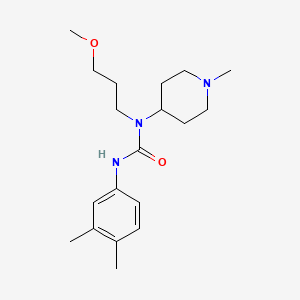
1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one, also known as MCPR, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit cell migration and invasion. Additionally, it has been shown to increase the production of reactive oxygen species, which can lead to cell damage and death.
実験室実験の利点と制限
One advantage of using 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one in lab experiments is its potential as an anticancer agent. Its ability to inhibit the growth of cancer cells makes it a promising candidate for further study in this area. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop and optimize as a therapeutic agent.
将来の方向性
There are several potential future directions for research on 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one. One area of focus could be on further elucidating its mechanism of action, which could help to optimize its use as a therapeutic agent. Additionally, further studies could be conducted to explore its potential applications in imaging and diagnostic applications. Finally, research could be conducted to explore the potential of 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one as a lead compound for the development of new anticancer agents.
合成法
The synthesis of 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde and 9-methylcarbazole in the presence of a base catalyst to form a Schiff base. This Schiff base is then reacted with acetone to form the final product, 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one. The purity of the final product can be improved through recrystallization.
科学的研究の応用
1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as a potential anticancer agent. Additionally, 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one has been studied for its potential use as a fluorescent dye for imaging applications.
特性
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(9-methylcarbazol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-24-21-6-4-3-5-19(21)20-15-16(7-13-22(20)24)8-14-23(25)17-9-11-18(26-2)12-10-17/h3-15H,1-2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKXCRZRAOQLNF-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methoxyphenyl)-3-(9-methylcarbazol-3-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B5295077.png)
![7-methyl-3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5295083.png)

![4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5295100.png)

![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B5295117.png)
![10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295124.png)

![7-(2,4-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295133.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[2-(2-oxoimidazolidin-1-yl)ethyl]amino}nicotinamide](/img/structure/B5295152.png)

![4-({1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5295170.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine](/img/structure/B5295173.png)